molecular formula C6H7BrN2 B111386 (6-Bromopyridin-3-yl)methanamine CAS No. 120740-10-5

(6-Bromopyridin-3-yl)methanamine

Cat. No.: B111386
CAS No.: 120740-10-5
M. Wt: 187.04 g/mol
InChI Key: AMCICDDTKARWJB-UHFFFAOYSA-N
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Description

(6-Bromopyridin-3-yl)methanamine: is an organic compound with the molecular formula C6H7BrN2 It is a derivative of pyridine, where a bromine atom is substituted at the 6th position and a methanamine group is attached to the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Pyridine: The synthesis of (6-Bromopyridin-3-yl)methanamine typically begins with the bromination of pyridine. Pyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the desired position.

    Aminomethylation: The brominated pyridine is then subjected to aminomethylation. This involves the reaction of the brominated compound with formaldehyde and ammonia or a primary amine under basic conditions to introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (6-Bromopyridin-3-yl)methanamine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form amines with different oxidation states.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include hydroxypyridines, alkoxypyridines, or thiopyridines.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Various amines.

    Coupling Products: Biaryl compounds or other complex structures.

Scientific Research Applications

Chemistry:

    Building Block: (6-Bromopyridin-3-yl)methanamine is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.

Medicine:

    Drug Development: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

Industry:

    Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (6-Bromopyridin-3-yl)methanamine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methanamine group can form hydrogen bonds or ionic interactions with biological molecules, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • (6-Chloropyridin-3-yl)methanamine
  • (6-Fluoropyridin-3-yl)methanamine
  • (6-Methoxypyridin-3-yl)methanamine
  • (6-Methylpyridin-3-yl)methanamine

Comparison:

  • Halogen Substitution: Compounds with different halogen substitutions (chlorine, fluorine) exhibit varying reactivity and binding properties due to differences in electronegativity and size.
  • Functional Group Variation: Substituents like methoxy or methyl groups can alter the electronic properties of the pyridine ring, affecting the compound’s reactivity and interactions with other molecules.
  • Unique Properties: (6-Bromopyridin-3-yl)methanamine is unique due to the presence of the bromine atom, which can engage in specific interactions such as halogen bonding, potentially enhancing its binding affinity in biological systems.

Properties

IUPAC Name

(6-bromopyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCICDDTKARWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625702
Record name 1-(6-Bromopyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120740-10-5
Record name 1-(6-Bromopyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-Bromopyridin-3-yl)methanamine
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Synthesis routes and methods I

Procedure details

The reaction procedure of Reference Example 3 was repeated except that N-(6-bromo-3-pyridylmethyl)phthalimide was used in lieu of N-(6-chloro-3-pyridylmethyl)phthalimide, to give the title compound as pale yellow crystals.
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Synthesis routes and methods II

Procedure details

Add dropwise a solution of 2-bromo-pyridine-5-carbaldehyde oxime (0.5 g, 2.487 mmol) in DME (10 mL) to a solution of titanium(IV) chloride (0.573 mL, 5.223 mmol) and sodium borohydride (395 mg, 10.445 mmol) in DME (20 mL) at 0° C. Allow the mixture to warm to room temperature and stir for 3 h. Add water and remove the solvent in vacuo. Basify the mixture to pH 12 with 1N aqueous NaOH and extract with dichloromethane. Dry the combined organic extracts over Na2SO4, filter and concentrate in vacuo to afford the desired intermediate (340 mg, 73%) that was used without further purification.
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395 mg
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20 mL
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